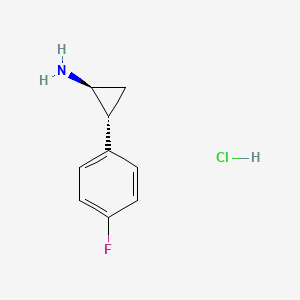

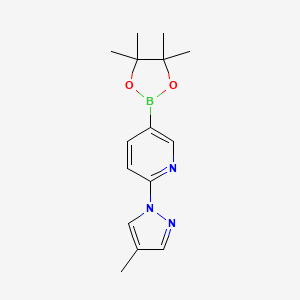

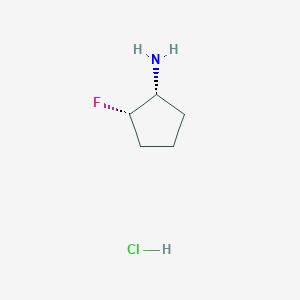

![molecular formula C9H15ClN2O2 B1448868 8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride CAS No. 1949815-69-3](/img/structure/B1448868.png)

8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride

Overview

Description

“8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride” is a chemical compound with the CAS Number: 1949815-69-3 . It has a molecular weight of 218.68 and is in solid form . The IUPAC name for this compound is (1R,3s,5S)-8-azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride .

Molecular Structure Analysis

The InChI code for “8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride” is 1S/C9H14N2O2.ClH/c12-8-10-5-9(13-8)3-6-1-2-7(4-9)11-6;/h6-7,11H,1-5H2,(H,10,12);1H . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

“8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride” is a solid compound . It has a molecular weight of 218.68 . The IUPAC name for this compound is (1R,3s,5S)-8-azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride .Scientific Research Applications

Synthesis and Derivative Studies

- Synthesis of Derivatives : The compound has been used in the synthesis of various derivatives, such as 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones. These derivatives are synthesized through reactions involving N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] and primary aliphatic amines, leading to the formation of amino alcohols, which are then converted into N-chloroacetyl derivatives. These derivatives undergo cyclization to produce the final compounds (Mandzhulo et al., 2016).

Application in Cancer Research

- Anti-Tumor Activity : A series of new azaspiro bicyclic hydantoin derivatives, including variants of 8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione, demonstrated significant anti-proliferative activity against human ovarian cancer cells and murine osteosarcoma cells. These compounds also inhibited the tube formation of mouse endothelial cells and downregulated the secretion of VEGF, indicating potential anti-angiogenic effects (Basappa et al., 2009).

Role in Neuroscience Research

- Neuroscience Research : This compound has been used in the synthesis of series targeting the α7 nicotinic acetylcholine receptor (nAChR), showing potency and selectivity for this receptor. Such compounds are of interest in neuroscience research for their potential therapeutic applications (Cook et al., 2017).

Antimicrobial Agent Synthesis

- Synthesis of Antimicrobial Agents : The compound has been involved in the synthesis of oxazolidinone derivatives, which are of considerable interest in medicinal chemistry due to their varied biological activities. These compounds have been tested against various bacterial and fungal strains, demonstrating their potential as antimicrobial agents (Devi et al., 2013).

Drug Discovery

- Drug Discovery Applications : The compound has been used in the diversity-oriented synthesis of azaspirocycles, which are considered valuable scaffolds in chemistry-driven drug discovery. These novel building blocks are used to create functionalized pyrrolidines, piperidines, and azepines (Wipf et al., 2004).

Mechanism of Action

Target of Action

The 8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride is a compound that is structurally related to the family of tropane alkaloids . Tropane alkaloids are known for their wide array of biological activities .

Mode of Action

The exact mode of action of 8-Azaspiro[bicyclo[32Compounds with similar structures have been shown to interact with various biological targets, leading to changes in cellular function .

Biochemical Pathways

The biochemical pathways affected by 8-Azaspiro[bicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways .

Result of Action

The molecular and cellular effects of 8-Azaspiro[bicyclo[32Compounds with similar structures have been shown to cause various cellular effects .

Biochemical Analysis

Biochemical Properties

8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic functions .

Cellular Effects

The effects of 8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce cytotoxicity in certain cancer cell lines, suggesting its potential as an anti-cancer agent . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival.

Molecular Mechanism

At the molecular level, 8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s therapeutic potential and mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce cellular changes that persist even after the compound is removed.

Dosage Effects in Animal Models

The effects of 8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can induce toxic or adverse effects, including organ damage and altered metabolic functions . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels within cells. The compound’s influence on these pathways can lead to changes in cellular metabolism, affecting energy production, biosynthesis, and degradation processes . These interactions are essential for understanding the compound’s overall impact on cellular function.

Transport and Distribution

The transport and distribution of 8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is important for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.

properties

IUPAC Name |

spiro[1,3-oxazolidine-5,3'-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2.ClH/c12-8-10-5-9(13-8)3-6-1-2-7(4-9)11-6;/h6-7,11H,1-5H2,(H,10,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLYZLKFWIMKKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC3(CC1N2)CNC(=O)O3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

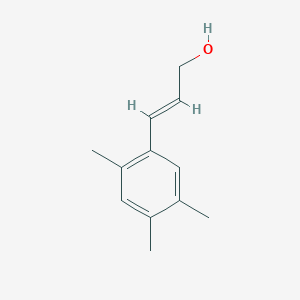

![3-{[2-(2,2-Dimethylpropanamido)acetyl]oxy}propanoic acid](/img/structure/B1448785.png)

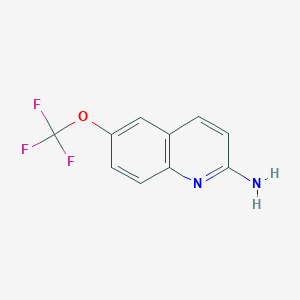

![Bis(1-[2-(pyridin-2-yloxy)phenyl]methanamine) trihydrochloride](/img/structure/B1448794.png)